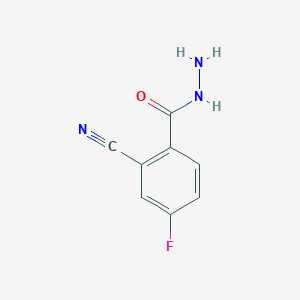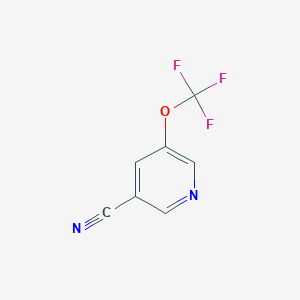
2-Cyano-4-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-fluorobenzohydrazide is an organic compound with the molecular formula C8H6FN3O It is a derivative of benzohydrazide, featuring a cyano group (-CN) and a fluorine atom (-F) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-fluorobenzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with a cyano-containing reagent. One common method is the condensation reaction between 4-fluorobenzohydrazide and cyanoacetic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-fluorobenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-4-fluorobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s lipophilicity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
2-Cyano-4-fluorobenzaldehyde: Contains an aldehyde group instead of a hydrazide group.
4-Fluorobenzohydrazide: Lacks the cyano group, making it less reactive in certain synthetic applications.
Uniqueness
2-Cyano-4-fluorobenzohydrazide is unique due to the presence of both the cyano and fluorine groups, which confer distinct reactivity and properties. The cyano group enhances its electrophilicity, while the fluorine atom increases its stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-cyano-4-fluorobenzohydrazide |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-2-7(8(13)12-11)5(3-6)4-10/h1-3H,11H2,(H,12,13) |
InChI Key |
CKYBENPTIHJFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)






![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)

